2-Hexyl-5-methylfuran

Description

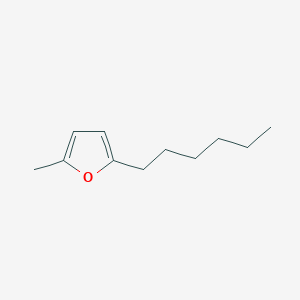

Structure

3D Structure

Properties

CAS No. |

5312-82-3 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-hexyl-5-methylfuran |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3 |

InChI Key |

JDZXFYUVTMSRIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(O1)C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis of 2-Hexyl-5-methylfuran: A Technical Overview of Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Strategies

The construction of 2-hexyl-5-methylfuran can be approached through two primary strategies: the functionalization of a pre-existing furan ring or the formation of the furan ring from acyclic precursors with the desired substitution pattern already in place. This guide will focus on the former, which generally offers more accessible starting materials and versatile reaction pathways.

The key synthetic disconnections for this compound suggest several promising approaches:

-

Friedel-Crafts Acylation followed by Reduction: A classic and reliable method for introducing alkyl chains to aromatic systems.

-

Grignard Reaction with a Furan Aldehyde: A powerful carbon-carbon bond-forming reaction.

-

Wittig Reaction and Subsequent Hydrogenation: A versatile method for olefination followed by saturation.

-

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck): Modern and highly efficient methods for carbon-carbon bond formation.

Below, we delve into the theoretical and practical considerations of these potential pathways.

Pathway 1: Friedel-Crafts Acylation and Reduction

This two-step sequence is a robust and well-established method for the alkylation of furans.

Step 1: Friedel-Crafts Acylation

The introduction of a hexanoyl group onto the 2-position of 2-methylfuran is the initial step. This is typically achieved by reacting 2-methylfuran with a hexanoylating agent in the presence of a Lewis acid catalyst.

Step 2: Reduction of the Acyl Group

The resulting 2-hexanoyl-5-methylfuran can then be reduced to the target this compound. Common methods for this transformation include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.

Quantitative Data for Friedel-Crafts Acylation and Reduction

| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reactants | 2-Methylfuran, Hexanoyl Chloride | 2-Hexanoyl-5-methylfuran, Zn(Hg), HCl | 2-Hexanoyl-5-methylfuran, N2H4, KOH |

| Catalyst/Reagent | AlCl3, SnCl4, or other Lewis acids | - | - |

| Solvent | Dichloromethane, Carbon disulfide | Toluene, Ethanol | Diethylene glycol |

| Temperature | 0 - 25 °C | Reflux | 180 - 200 °C |

| Reaction Time | 1 - 6 hours | 4 - 24 hours | 3 - 12 hours |

| Typical Yield | 70 - 90% | 50 - 80% | 60 - 90% |

Experimental Protocols

General Procedure for Friedel-Crafts Acylation: To a cooled (0 °C) solution of 2-methylfuran and a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), hexanoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC). The reaction is then quenched with ice-water and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

General Procedure for Wolff-Kishner Reduction: A mixture of 2-hexanoyl-5-methylfuran, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol) is heated to reflux. Water and excess hydrazine are removed by distillation. The reaction mixture is then heated at a higher temperature (typically 180-200 °C) for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the product.

Pathway 2: Grignard Reaction

This approach involves the addition of a hexyl nucleophile to the electrophilic carbonyl carbon of 5-methylfurfural.

The resulting secondary alcohol can then be converted to the final product through dehydration to an alkene followed by hydrogenation, or via direct hydrogenolysis of the alcohol.

Quantitative Data for Grignard Reaction Pathway

| Parameter | Grignard Reaction | Dehydration | Hydrogenation |

| Reactants | 5-Methylfurfural, Hexylmagnesium Bromide | 1-(5-Methylfuran-2-yl)hexan-1-ol | 2-(Hex-1-en-1-yl)-5-methylfuran |

| Catalyst/Reagent | - | Acid catalyst (e.g., p-TsOH) | Pd/C, PtO2 |

| Solvent | Anhydrous THF, Diethyl ether | Toluene, Benzene | Ethanol, Ethyl acetate |

| Temperature | 0 °C to reflux | Reflux | Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 8 hours | 2 - 12 hours |

| Typical Yield | 80 - 95% | 70 - 90% | >95% |

Experimental Protocols

General Procedure for Grignard Reaction: To a solution of 5-methylfurfural in an anhydrous ether solvent, a solution of hexylmagnesium bromide is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an ether solvent, and the combined organic layers are washed, dried, and concentrated to yield the alcohol.

Pathway 3: Wittig Reaction and Hydrogenation

The Wittig reaction provides a powerful tool for the formation of a carbon-carbon double bond, which can then be saturated.

Quantitative Data for Wittig Reaction Pathway

| Parameter | Wittig Reaction | Catalytic Hydrogenation |

| Reactants | 5-Methylfurfural, Hexyltriphenylphosphonium bromide | 2-(Hex-1-en-1-yl)-5-methylfuran, H2 |

| Catalyst/Reagent | n-BuLi, NaH, or other strong base | Pd/C, PtO2, Raney Ni |

| Solvent | Anhydrous THF, DMSO | Ethanol, Methanol, Ethyl acetate |

| Temperature | -78 °C to room temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 12 hours |

| Typical Yield | 60 - 85% | >95% |

Experimental Protocols

General Procedure for Wittig Reaction: To a suspension of hexyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of 5-methylfurfural is then added, and the reaction mixture is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified.

Pathway 4: Palladium-Catalyzed Cross-Coupling

Modern cross-coupling reactions offer highly efficient and selective methods for forming the desired C-C bond.

Suzuki Coupling

The Suzuki coupling involves the reaction of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.

Heck Coupling

The Heck coupling reaction couples an unsaturated halide with an alkene. In this case, 2-bromo-5-methylfuran could be coupled with 1-hexene, followed by hydrogenation of the resulting double bond.

Quantitative Data for Cross-Coupling Reactions

| Parameter | Suzuki Coupling | Heck Coupling |

| Reactants | 2-Bromo-5-methylfuran, Hexylboronic acid | 2-Bromo-5-methylfuran, 1-Hexene |

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Pd(OAc)2, PdCl2 |

| Base | K2CO3, Cs2CO3, Na2CO3 | Et3N, K2CO3 |

| Solvent | Toluene, Dioxane, DMF/Water | DMF, Acetonitrile |

| Temperature | 80 - 120 °C | 80 - 140 °C |

| Reaction Time | 4 - 24 hours | 6 - 24 hours |

| Typical Yield | 70 - 95% | 60 - 85% |

Conclusion

The synthesis of this compound can be achieved through several effective and well-precedented synthetic strategies. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available. The Friedel-Crafts acylation followed by reduction and the Grignard reaction pathways represent robust, traditional approaches. The Wittig reaction and palladium-catalyzed cross-coupling reactions offer more modern and often milder alternatives with high selectivity. This guide provides a foundational framework for researchers to develop a tailored and efficient synthesis of this valuable furan derivative. Further optimization of reaction conditions for each specific step will be crucial for achieving high yields and purity of the final product.

Physical properties of 2-Hexyl-5-methylfuran (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-5-methylfuran is a substituted furan derivative with potential applications in various fields, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex organic molecules. An understanding of its fundamental physical properties is crucial for its application in research and development, particularly in process design, purification, and formulation. This technical guide provides a summary of the available data on the boiling point and density of this compound, details standard experimental protocols for their determination, and presents a relevant synthetic pathway.

Physical Properties of this compound

Data Presentation

| Physical Property | Value | Source/Method |

| Boiling Point | Estimated: ~191-192 °C | Based on the boiling point of the structurally similar compound 2-hexyl furan. |

| Density | Data not available | No reliable experimental or predicted data could be found in the searched literature and databases. |

Note: The provided boiling point is an estimation and should be used with caution. For applications requiring high precision, experimental determination is strongly recommended.

Experimental Protocols

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath.

-

The bath is heated slowly and steadily.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Materials:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing it with the distilled water of a known temperature and density.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath as the water was.

-

The pycnometer filled with the sample is weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Synthesis of 2-Alkyl-5-methylfurans: The Paal-Knorr Furan Synthesis

A common and effective method for the synthesis of substituted furans like this compound is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-alkyl-5-methylfuran via the Paal-Knorr synthesis.

Caption: General workflow for the Paal-Knorr synthesis of this compound.

This guide provides a foundational understanding of the physical properties of this compound. For precise and critical applications, it is imperative that these properties are determined through rigorous experimental validation.

The Furan Scaffold: A Versatile Platform for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel furan-based therapeutics.

Anticancer Activity of Furan Derivatives

Furan-containing molecules have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] The mechanisms underlying their antitumor effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][5]

A notable mechanism of action for some furan derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4] Furthermore, certain furan derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[2][5] Some benzofuran derivatives have also been identified as inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6]

Below is a summary of the in vitro cytotoxic activity of selected furan derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [4] |

| Compound 7g | A549 (Lung) | 27.7 (µg/ml) | [7] |

| Compound 7g | HepG2 (Liver) | 26.6 (µg/ml) | [7] |

| Compound 1 | HeLa (Cervical) | 0.08 | [5] |

| Compound 24 | HeLa (Cervical) | 1.25 | [5] |

| Compound 24 | SW620 (Colorectal) | 5.31 | [5] |

| Compound 3a | HCT-116 (Colon) | 1.3 | [8] |

| Compound 3b | HCT-116 (Colon) | 7.3 | [8] |

| Compound 3c | HCT-116 (Colon) | 3.9 | [8] |

| Compound 9 | SQ20B (Head and Neck) | 0.46 | [6] |

| Compound 4c | KYSE70 (Esophageal) | 0.655 (µg/mL) | [1] |

| Compound 4c | KYSE150 (Esophageal) | 0.655 (µg/mL) | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Furan derivatives to be tested (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Activity of Furan Derivatives

Furan derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9] The antimicrobial action of these compounds is often attributed to their ability to inhibit microbial growth and interfere with essential enzymatic processes.[10][11] For instance, some furan fatty acids have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[10]

The following table summarizes the minimum inhibitory concentration (MIC) values of representative furan derivatives against different microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Nitrofuran Derivatives | H. capsulatum | 0.48 | [5] |

| Nitrofuran Derivatives | P. brasiliensis | 0.48 | [5] |

| Nitrofuran Derivatives | Trichophyton rubrum | 0.98 | [5] |

| Nitrofuran Derivatives | T. mentagrophytes | 0.98 | [5] |

| Nitrofuran Derivatives | Candida species | 3.9 | [5] |

| Nitrofuran Derivatives | Cryptococcus neoformans | 3.9 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furan derivatives to be tested (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria.[15] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 × 10^5 CFU/mL) in the test wells.[13]

-

Serial Dilution: Prepare a two-fold serial dilution of the furan derivative in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.[14]

Anti-inflammatory Activity of Furan Derivatives

Furan derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent activity in various in vitro and in vivo models.[10][16][17] The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[10][18]

Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[10][11][18] They can also suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[10]

The table below presents the in vitro anti-inflammatory activity of some furan derivatives.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| H1 | Inhibition of Albumin Denaturation | 114.31 | [19] |

| H2 | Inhibition of Albumin Denaturation | 118.94 | [19] |

| H3 | Inhibition of Albumin Denaturation | 150.99 | [19] |

| H4 | Inhibition of Albumin Denaturation | 121.72 | [19] |

| H1 | Antitryptic Activity | 85.33 | [19] |

| H2 | Antitryptic Activity | 60.21 | [19] |

| H3 | Antitryptic Activity | 75.46 | [19] |

| H4 | Antitryptic Activity | 62.23 | [19] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major target for anti-inflammatory drugs. The COX inhibitory activity of furan derivatives can be assessed using commercially available kits or by measuring the production of prostaglandins.[20][21][22][23][24]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Furan derivatives to be tested (dissolved in DMSO)

-

Known COX inhibitors (e.g., indomethacin, celecoxib) for positive controls

-

EIA buffer, reagents, and plates for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the reaction buffer.

-

Inhibitor Pre-incubation: In a reaction tube or well, add the reaction buffer, heme, and the COX enzyme. Then, add the furan derivative at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short period (e.g., 2 minutes at 37°C).[21]

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as hydrochloric acid.

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity of Furan Derivatives

Certain furan derivatives have been identified as possessing antiviral properties, with activity reported against viruses such as influenza virus.[25][26] The development of novel antiviral agents is of critical importance, and the furan scaffold represents a promising starting point for the design of such molecules.

The following table shows the antiviral activity of selected furan-containing compounds against influenza A virus.

| Compound ID | Virus Strain | EC50 (µM) | Reference |

| 3c | Influenza A/H3N2 | ~1 | [25] |

| 3d | Influenza A/H3N2 | ~1 | [25] |

Experimental Protocol: Anti-influenza Virus Microneutralization Assay

The microneutralization assay is a standard method for determining the ability of a compound to inhibit the infectivity of a virus in cell culture.[27][28][29][30]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM) and infection medium (e.g., DMEM with TPCK-trypsin)

-

Furan derivatives to be tested

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Compound and Virus Incubation: Prepare serial dilutions of the furan derivative. In a separate plate, mix the diluted compounds with a standardized amount of influenza virus (e.g., 100 TCID50). Incubate this mixture for 1-2 hours at 37°C to allow the compound to neutralize the virus.

-

Infection of Cells: After incubation, transfer the compound-virus mixture to the confluent MDCK cell monolayers.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Assessment of Viral Cytopathic Effect (CPE): After the incubation period, observe the cells under a microscope for the presence of viral CPE (e.g., cell rounding, detachment). The endpoint is the highest dilution of the compound that completely inhibits CPE in 50% of the wells.

-

EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%. This can be determined by various methods, including visual scoring of CPE or by quantifying viral protein expression (e.g., via ELISA or hemagglutination assay).[27][31]

Conclusion

The furan scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The examples provided in this technical guide highlight the potential of furan-containing compounds as leads for the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The detailed experimental protocols and workflow diagrams are intended to facilitate the screening and evaluation of new furan derivatives in a research and drug development setting. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective therapeutics.

References

- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. ijabbr.com [ijabbr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. COX Inhibition Assay. [bio-protocol.org]

- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 23. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]

- 29. Sequencing-based Neutralization Assay for Influenza A Virus [protocols.io]

- 30. Influenza Virus Titration, Antigenic Characterization, and Serological Methods for Antibody Detection | Springer Nature Experiments [experiments.springernature.com]

- 31. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Hexyl-5-methylfuran: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-5-methylfuran is a furan derivative that has garnered interest in the fields of flavor chemistry and potentially in biological applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, natural occurrence, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its known, albeit limited, biological activities. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of furan derivatives.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are found in a variety of natural and synthetic sources. They are significant components of food aromas and essential oils and have been investigated for a range of biological activities. This compound, with its alkyl substitutions on the furan ring, possesses distinct chemical and physical properties that contribute to its characteristic aroma and potential bioactivity. This guide delves into the scientific literature to compile a detailed account of this specific furan derivative.

Discovery and History

The first documented synthesis of this compound appears in a 1991 publication in The Journal of Organic Chemistry. The synthesis was part of a broader study on the selective reduction of carboxylic acids. While the primary focus of the paper was not the synthesis of this specific molecule, its preparation was reported as part of the experimental section.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | |

| Molecular Weight | 166.26 g/mol | |

| CAS Number | 5312-82-3 | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis

First Reported Synthesis

The initial synthesis of this compound was achieved through the reduction of a corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Scheme: A general reaction scheme for the reduction of a carboxylic acid to an alcohol, which is a key step in the likely synthesis of the hydrocarbon, is presented. The specific precursor for this compound would be 5-hexyl-2-furoic acid.

-

Reagents and Conditions: The reduction is typically carried out using sodium borohydride and iodine in tetrahydrofuran (THF).

-

Procedure:

-

A solution of the carboxylic acid (e.g., 5-hexyl-2-furoic acid) in THF is slowly added to a suspension of sodium borohydride in THF at room temperature.

-

The mixture is stirred until the evolution of gas ceases.

-

A solution of iodine in THF is then added slowly.

-

The reaction mixture is stirred for an additional hour.

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The product is extracted with ether, washed with sodium hydroxide and brine, and dried over magnesium sulfate.

-

The solvent is evaporated to yield the alcohol, which can be further purified by distillation or column chromatography.

-

-

Conversion to Alkane: The resulting furfuryl alcohol would then be converted to the alkylfuran, this compound, likely through a subsequent deoxygenation step, although the specific details for this final conversion are not provided in the initial cited literature.

Logical Flow of Synthesis:

Natural Occurrence

While the initial discovery was through chemical synthesis, there is evidence to suggest that this compound may occur naturally. A related compound, 2-hexyl-5-methyl-3(2H)-furanone, has been identified as a volatile component of onion bulbs. The analysis of volatile compounds in heated vegetable oils has also revealed the presence of various furan derivatives, suggesting that this compound could be formed during the heating of foods containing appropriate precursors like fatty acids and sugars. However, a definitive isolation and identification of this compound from a natural source has not been explicitly reported in the reviewed literature.

Analytical Characterization

The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: For analysis of food or environmental samples, headspace solid-phase microextraction (HS-SPME) is a common technique to extract and concentrate volatile furan derivatives.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating alkylfurans.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. An example program would be an initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Data is typically acquired in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification.

-

GC-MS Analysis Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) |

| Methyl Protons (C5-CH₃) | ~2.2-2.4 |

| Methylene Protons (C2-CH₂-C₅H₁₁) | ~2.5-2.7 |

| Furan Ring Protons (H3, H4) | ~5.8-6.2 |

| Hexyl Chain Protons | ~0.8-1.7 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~155-160 |

| C5 | ~148-152 |

| C3, C4 | ~105-110 |

| Methyl Carbon (C5-CH₃) | ~13-15 |

| Hexyl Chain Carbons | ~14-32 |

Biological Activity

The biological activities of this compound have not been extensively studied. However, research on other furan derivatives provides some insights into its potential effects.

Cytotoxicity

Studies on various furan derivatives have shown a range of cytotoxic activities against different cancer cell lines. The specific cytotoxicity of this compound has not been reported, but it is an area that warrants further investigation, given the activity of related compounds.

Antioxidant Activity

Furan derivatives have been investigated for their antioxidant properties. The furan ring can act as a scavenger of free radicals. The antioxidant capacity of this compound has not been specifically determined, but it is plausible that it could exhibit some level of antioxidant activity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to evaluate this property.

Potential Antioxidant Mechanism:

Conclusion

This compound is a furan derivative with a documented synthetic route dating back to 1991. While its presence in natural sources is plausible, further research is needed for definitive confirmation. The analytical methods for its characterization are well-established for related compounds and can be readily adapted. The biological activities of this compound remain largely unexplored, presenting an opportunity for future research, particularly in the areas of cytotoxicity and antioxidant potential. This guide provides a solid foundation for scientists and researchers interested in further investigating this intriguing molecule.

Methodological & Application

Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of 2-Hexyl-5-methylfuran

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the qualitative and quantitative analysis of 2-Hexyl-5-methylfuran using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on this compound is limited, this document provides a robust starting protocol adapted from established methods for furan and its alkyl derivatives in various matrices.

Introduction

This compound is a volatile organic compound belonging to the furan family. Furan and its derivatives are often formed in thermally processed foods and can be of interest in flavor and fragrance chemistry as well as in safety assessments due to the potential carcinogenicity of some furan compounds.[1][2][3] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from a sample's headspace prior to chromatographic analysis.[4][5] This method minimizes matrix interference and allows for the concentration of analytes, leading to lower detection limits.[2][3]

This document outlines the principles of HS-SPME for this compound, provides a detailed experimental protocol, and presents expected analytical performance based on data from related furan compounds.

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific sample matrix and analytical instrumentation.

Materials and Reagents

-

SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For furan and its derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for volatile compounds.[3][6]

-

Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

-

Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, Rxi-624Sil MS).[1][2]

-

Reagents: Sodium chloride (NaCl), ultrapure water, and a standard of this compound for calibration. An internal standard, such as a deuterated furan analog (e.g., furan-d4), is recommended for accurate quantification.[4][6]

Sample Preparation

-

Weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial. The exact amount will depend on the expected concentration of the analyte and the sample matrix.[6]

-

For aqueous samples, add a known amount of NaCl (e.g., to saturation) to the vial. This increases the ionic strength of the solution, promoting the partitioning of volatile organic compounds into the headspace.[6]

-

If using an internal standard for quantification, spike the sample with a known concentration of the standard.

-

Immediately seal the vial with a PTFE/silicone septum and a screw cap.

HS-SPME Procedure

-

Place the sealed vial in a heating block or autosampler set to the desired extraction temperature (e.g., 30-60°C).[3][6]

-

Allow the sample to equilibrate at this temperature for a set period (e.g., 10-15 minutes) with agitation to facilitate the release of volatiles into the headspace.[2][6]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-45 minutes) while maintaining the temperature and agitation.[6][7] The optimal time should be determined experimentally.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

GC-MS Analysis

-

Injector: Set the injector temperature to a value sufficient for thermal desorption (e.g., 250-280°C) and operate in splitless mode to maximize sensitivity.[1]

-

Desorption: Extend the SPME fiber into the hot injector for a set time (e.g., 1-5 minutes) to ensure complete desorption of the analytes.[1][8]

-

GC Separation: Utilize a temperature program suitable for separating this compound from other volatile components. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, and then ramp up to a final temperature of 200-250°C.[1]

-

MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis and identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2] The characteristic ions for this compound should be determined by analyzing a pure standard.

Quantitative Data Summary

| Parameter | Furan & Alkylfurans | Reference |

| Limit of Detection (LOD) | 0.001 - 70 pg/g (sample dependent) | [2][4][6] |

| Limit of Quantification (LOQ) | 0.003 - 250 pg/g (sample dependent) | [2][4][6] |

| Linearity (R²) | > 0.99 | [7] |

| Repeatability (RSD%) | < 10% | [4][7] |

| Recovery | 67 - 117% | [6][7] |

Diagrams

HS-SPME Experimental Workflow

Caption: HS-SPME workflow for this compound analysis.

Logical Relationship of HS-SPME Parameters

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

Application Notes and Protocols for the Quantification of 2-Hexyl-5-methylfuran in Complex Matrices

Introduction

2-Hexyl-5-methylfuran is a volatile organic compound that may be present in various complex matrices, including food products and biological samples. Its quantification is essential for quality control, safety assessment, and research in food science and drug development. These application notes provide detailed protocols for the quantification of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted, sensitive, and robust analytical technique for volatile and semi-volatile compounds. The following protocols are adapted from established methods for the analysis of other alkylfurans in complex matrices.[1][2][3][4][5]

I. Quantitative Data Summary

Table 1: Method Validation Parameters for Alkylfuran Analysis in Food Matrices

| Parameter | Baby Food (Fruit-Based) | Cereals | Coffee (Soluble) |

| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg | 200 µg/kg |

| Recovery | 80 - 110% | 80 - 110% | 80 - 110% |

| Repeatability (RSDr) | < 16% at 50 µg/kg | < 16% at 50 µg/kg | < 7.4% at 10 mg/kg |

| Intermediate Reproducibility (RSDiR) | < 22% | < 22% | < 16% |

| Expanded Uncertainty (U) | < 50% | < 50% | < 50% |

| Data adapted from methods for furan and other alkylfurans.[1][2][5] |

Table 2: GC-MS Parameters for Alkylfuran Analysis

| Parameter | Setting |

| Column | Equity-1 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 0.7 mL/min |

| Oven Program | 40°C (hold 5 min), ramp 20°C/min to 200°C, ramp 100°C/min to 250°C (hold 2 min) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Parameters are based on established methods for similar analytes and may require optimization for this compound.[2][3] |

II. Experimental Protocols

A. Protocol 1: Quantification of this compound in Food Matrices (e.g., Cereals, Baby Food)

This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS): this compound-d3 (or a suitable labeled analog)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Ultrapure water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the labeled internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in ultrapure water.

3. Sample Preparation

-

Weigh 1.0 g (± 0.05 g) of homogenized solid sample (e.g., cereal) or 5.0 g of a liquid/semi-solid sample (e.g., fruit puree) into a 20 mL headspace vial.

-

Add 5 mL of saturated sodium chloride solution to the vial.

-

Add a defined amount of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL IS solution).

-

Immediately cap the vial tightly.

4. HS-SPME Procedure

-

Place the vial in the autosampler tray of the GC-MS system.

-

Equilibrate the sample at 35°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 15 minutes at 35°C.

-

Retract the fiber and inject it into the GC inlet for thermal desorption.

5. GC-MS Analysis

-

Use the parameters outlined in Table 2. The specific ions for this compound and its labeled internal standard will need to be determined by analyzing the pure standard.

6. Quantification

-

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

B. Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma, Urine)

This protocol provides a general framework. Method development and validation are critical for biological matrices due to their complexity.

1. Materials and Reagents

-

Same as Protocol 1.

-

Biological matrix (e.g., plasma, urine) from a control source for matrix-matched calibration.

2. Standard Solution Preparation

-

Prepare stock and working standard solutions as described in Protocol 1.

-

Prepare matrix-matched calibrators by spiking known concentrations of this compound and the internal standard into the control biological matrix.

3. Sample Preparation

-

Thaw biological samples (if frozen) to room temperature.

-

Pipette 1 mL of the sample (e.g., plasma) into a 20 mL headspace vial.

-

Add 5 mL of saturated sodium chloride solution.

-

Spike with the internal standard.

-

Immediately cap the vial.

4. HS-SPME and GC-MS Analysis

-

Follow the procedures described in Protocol 1 (steps 4 and 5). Optimization of incubation time and temperature may be required depending on the matrix.

5. Quantification

-

Use the matrix-matched calibration curve to quantify this compound in the unknown samples.

III. Visualizations

Experimental Workflow for Quantification of this compound

Caption: HS-SPME-GC-MS workflow for this compound.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for analytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. restek.com [restek.com]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hexyl-5-methylfuran as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Hexyl-5-methylfuran is a volatile organic compound belonging to the furan family.[1] Furan derivatives are significant contributors to the aroma of a wide variety of thermally processed foods, formed primarily through the Maillard reaction and degradation of carbohydrates.[2][3] These compounds are associated with a range of desirable flavor notes, including caramel, sweet, fruity, nutty, and meaty.[2] this compound, with its specific alkyl substitution, possesses a unique aroma profile that makes it a candidate for use as a flavoring agent in various food and beverage applications.[1] Its longer hexyl chain and methyl group influence its volatility and organoleptic properties.[1]

Sensory Profile

Direct and specific sensory data for this compound is not extensively documented in publicly available literature. However, based on the general characteristics of alkylated furans, its flavor profile can be extrapolated to likely include the following notes:

-

Fruity: Many furan derivatives contribute to fruity aroma profiles.[2]

-

Green: The hexyl group may impart waxy, green, or fatty nuances.

-

Nutty/Caramel: Common characteristics of furan compounds resulting from heat processing.[2]

-

Savory/Meaty: Some furans are known to contribute to meaty and savory flavors.[2]

It is crucial to perform sensory analysis to determine the precise flavor profile and odor detection threshold of this compound for its intended application.

Recommended Applications

Given its likely sensory profile, this compound may be a suitable flavoring agent in a variety of food products. The following table provides potential applications and suggested starting concentrations for evaluation. These levels are based on typical usage levels of other alkylated furan flavoring agents and should be optimized for each specific food matrix.

| Food Category | Suggested Starting Concentration (ppm) | Potential Contribution |

| Baked Goods | 0.5 - 5.0 | Enhances nutty, toasted, and caramel notes. |

| Processed Meats | 0.2 - 2.0 | Contributes to savory, roasted, and meaty notes. |

| Soups and Sauces | 0.1 - 1.5 | Adds depth and complexity to the overall flavor profile. |

| Snack Foods | 1.0 - 7.0 | Provides savory and toasted notes in extruded snacks and crackers. |

| Beverages (Non-alcoholic) | 0.1 - 0.5 | Can add subtle fruity or caramel notes. |

Stability and Regulatory Status

Furans are known to be volatile and can be susceptible to degradation under certain conditions. Stability testing in the final food matrix is recommended to ensure the flavor profile is maintained throughout the product's shelf life.

The regulatory status of this compound as a flavoring agent should be verified with the relevant authorities, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), before commercial use. While some furan derivatives are approved as flavoring agents, others are monitored as process contaminants.[3]

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Boiling Point | 211.00 to 212.00 °C @ 760.00 mm Hg (estimated)[4] |

| Solubility | Soluble in alcohol; Insoluble in water[4] |

| CAS Number | 5312-82-3[1] |

Sensory Thresholds of Analogous Furan Compounds

The following table presents odor and flavor detection thresholds for related furan compounds to provide a reference for the potential potency of this compound. Thresholds are highly dependent on the matrix in which they are evaluated.

| Compound | FEMA No. | Odor Threshold (ppb in water) | Flavor Threshold (ppb in water) |

| 2-Methylfuran | 4179 | Not available | Not available |

| 2-Acetyl-5-methylfuran | 3609 | Not available | Not available |

| 2-Methyl-5-(methylthio)furan | 3366 | Not available | Not available |

Experimental Protocols

Sensory Evaluation: Triangle Test Protocol

Objective: To determine if a perceptible sensory difference exists between two product formulations, for example, a control product and a product containing this compound.[4][5]

Materials:

-

Control product.

-

Test product with this compound at a specified concentration.

-

Identical sample cups, coded with random 3-digit numbers.

-

Palate cleansers (e.g., unsalted crackers, filtered water).

-

Sensory booths or a quiet, odor-free environment.

-

A panel of 20-40 trained sensory assessors.[5]

Procedure:

-

Prepare the control and test products.

-

For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.[1][5]

-

The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.[1]

-

Instruct panelists to evaluate the samples from left to right.[1]

-

Ask panelists to identify the "odd" or "different" sample.[6]

-

Panelists should cleanse their palate with water and crackers between samples.[6]

-

Record the responses from each panelist.

Data Analysis:

-

The number of correct identifications is counted.

-

Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests, or by using a chi-square test.[1] The null hypothesis is that there is no perceptible difference between the samples.[1]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the specific sensory attributes of this compound in a food product.[3][7]

Materials:

-

Products containing varying concentrations of this compound.

-

Reference standards for various flavor attributes (e.g., specific fruits for "fruity," toasted nuts for "nutty").

-

A panel of 8-12 highly trained sensory assessors.

-

Sensory evaluation software or ballots with intensity scales (e.g., 15-point scale).

-

Sensory booths.

Procedure:

-

Lexicon Development: In initial sessions, the panel leader and panelists collaboratively develop a list of descriptive terms (a lexicon) that characterize the sensory attributes of the product with and without this compound.

-

Training: Panelists are trained to use the lexicon and intensity scales consistently, using the reference standards to anchor their ratings.

-

Evaluation:

-

Coded samples are presented to the panelists in a randomized order.

-

Panelists individually rate the intensity of each attribute for each sample.

-

-

Data Collection and Analysis:

-

The intensity ratings are collected.

-

Data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

-

Results can be visualized using spider plots or other graphical representations.

-

Chemical Analysis: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in a food matrix.[8][9]

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Appropriate GC column (e.g., DB-5ms, HP-5ms).

-

Helium carrier gas.

-

Headspace autosampler or Solid Phase Microextraction (SPME) device.

-

Certified standard of this compound.

-

Internal standard (e.g., deuterated furan analog).

-

Volumetric flasks and pipettes.

-

Food matrix to be analyzed.

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

For headspace analysis, a known amount of the homogenized sample is placed in a headspace vial with a salting-out agent (e.g., NaCl) and the internal standard.

-

For SPME, the fiber is exposed to the headspace of the sample or directly immersed in a liquid sample.

-

-

GC-MS Analysis:

-

Injection: The volatile compounds from the headspace or SPME fiber are introduced into the GC inlet.

-

Separation: The compounds are separated based on their boiling points and polarity on the GC column using a specific temperature program.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.[8]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the this compound standard.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

-

Visualizations

Caption: Workflow for Sensory Evaluation of a New Flavoring Agent.

Caption: Workflow for GC-MS Quantification of a Volatile Flavor Compound.

References

- 1. Buy this compound | 5312-82-3 [smolecule.com]

- 2. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. 2-hexyl-5-methyl furan, 5312-82-3 [thegoodscentscompany.com]

- 5. 2-hexyl-5-methyl-3(2H)-furanone, 33922-66-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. cetjournal.it [cetjournal.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound-3-one | CAS#:33922-66-6 | Chemsrc [chemsrc.com]

Application Notes: Furan Derivatives in Fragrance Formulations

Introduction to 2-Hexyl-5-methylfuran

This compound is a furan derivative with the molecular formula C11H18O.[1] While the synthesis and chemical properties of this compound are documented, it is important for researchers and fragrance developers to note that industry resources explicitly state that this compound is "not for fragrance use".[2] Therefore, specific application notes and protocols for its inclusion in fragrance formulations are not available.

This document will instead provide a broader overview of the use of other furan derivatives in the fragrance industry, including their olfactory profiles and general synthetic approaches. This information is intended to serve as a guide for researchers interested in the potential of this class of compounds in fragrance creation.

Furan Derivatives in the Fragrance Industry

Furan derivatives are a class of heterocyclic organic compounds that can offer a range of interesting and powerful aromas.[3][4] The furan ring itself can impart stability and contributes to the overall scent profile.[3] The diverse olfactory characteristics of furan derivatives make them valuable components in creating complex and unique fragrance accords.

Olfactory Profile of Fragrant Furan Derivatives

The scent profile of furan derivatives can vary significantly based on their specific chemical structures. Some examples of furan derivatives and their associated aromas include:

| Compound | Olfactory Description |

| 2-Acetyl-5-methylfuran | Nutty, hay-like, with notes of caramel, chocolate, hazelnut, and coffee.[5] |

| Methyl Dihydrofuran Thiol | Possesses a potent, sulfurous aroma.[3] |

| 1,1-(5-methylfurfuryl)-ethane | Citrus-flower fragrance.[6] |

| Acylfurans | Can range from fruity to floral-fruity with notes of rose and geranium.[6] |

General Synthesis Protocol for Novel Furan-Based Fragrance Compounds

The following is a generalized protocol for the synthesis of new fragrance compounds starting from 2-methylfuran, based on methodologies described in the scientific literature.[6][7] This protocol is intended for experienced laboratory personnel.

Materials and Equipment

-

2-Methylfuran

-

Selected aldehyde or ketone

-

Sodium borohydride (NaBH4)

-

Sodium hydroxide (NaOH) solution

-

Methanol

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Thin-layer chromatography (TLC) equipment

Experimental Procedure: Reduction of an Aldehyde

This procedure outlines the synthesis of a furan alcohol, which often possesses a floral fragrance.[7]

-

Dissolution: Dissolve the selected aldehyde (0.45 mol) in methanol (200 cm³) with continuous stirring.

-

Reduction: Prepare a solution of NaBH4 (4g) in 10% NaOH (80 cm³) and add it dropwise to the aldehyde solution while cooling the reaction mixture.

-

Reaction: Stir the reaction medium for one hour at 40-50°C.

-

Solvent Removal: Evaporate the majority of the methanol using a rotary evaporator.

-

Extraction: Add water (50 cm³) to the residue, leading to phase separation. Extract the aqueous phase with toluene (2 x 50 cm³).

-

Washing: Wash the combined toluene extracts until a neutral pH is achieved.

-

Drying and Concentration: Dry the toluene solution over anhydrous MgSO4 and then evaporate the toluene.

-

Purification: Distill the crude product under vacuum to obtain the purified furan alcohol.

Monitoring and Characterization

-

Reaction Progress: Monitor the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 9:1 hexane-acetone).[6][7]

-

Structural Analysis: Characterize the final product using spectroscopic methods such as IR and 1H-NMR to confirm its structure.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of new furan-based fragrance compounds.

Caption: Workflow for the synthesis and analysis of a new furan-based fragrance compound.

Caption: General workflow for the formulation and performance testing of a new fragrance ingredient.

Conclusion

While this compound is not utilized as a fragrance ingredient, the broader family of furan derivatives presents a rich area for research and development in the fragrance industry. The synthesis of novel furan-based compounds can lead to the discovery of unique and desirable aromas. The protocols and workflows provided here offer a foundational approach for researchers to explore the synthesis and evaluation of new furan derivatives for potential application in fragrance formulations. It is crucial to conduct thorough safety and toxicological assessments for any new compound being considered for use in consumer products.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-hexyl-5-methyl furan, 5312-82-3 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. oled-intermediates.com [oled-intermediates.com]

- 5. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Hexyl-5-methylfuran: A Potential Volatile Biomarker for Disease Detection

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volatile organic compounds (VOCs) are increasingly being investigated as non-invasive biomarkers for the early detection and monitoring of various diseases. These carbon-based chemicals are present in exhaled breath, urine, and other biological fluids, and their profiles can change in response to pathological processes such as cancer and metabolic disorders. Among the diverse range of VOCs, furan derivatives have garnered attention due to their potential links to disease states. This document focuses on 2-Hexyl-5-methylfuran, a substituted furan, as a potential biomarker and provides detailed protocols for its detection and analysis. While direct evidence linking this compound to specific diseases is currently limited, this application note will also cover related and more extensively studied furan derivatives, such as 2-methylfuran, to provide a broader context for research in this area.

Data Presentation: Quantitative Analysis of Furan Derivatives in Biological Samples

While specific quantitative data for this compound in disease is not yet widely available in published literature, data for related furan compounds, such as 2-methylfuran and other alkylfurans, have been reported. The following tables summarize the concentrations of these compounds found in the urine of healthy individuals and levels of various furan derivatives in different food matrices, which can serve as a reference for baseline and exposure levels.

Table 1: Concentration of Selected Furan Derivatives in Urine of Healthy Volunteers [1]

| Compound | Median Concentration (nmol L⁻¹) | Median Concentration (nmol mmol⁻¹ creatinine) | Limit of Detection (LOD) (nmol L⁻¹) |

| Furan | 1.0 | - | 1.0 |

| 2-Methylfuran | - | - | - |

| 3-Methylfuran | - | - | - |

Note: Specific quantitative data for 2-methylfuran and 3-methylfuran were not provided in the referenced study, though they were identified.

Table 2: Levels of Furan and Alkylfurans in Various Food Matrices [2]

| Compound | Matrix | Mean Concentration (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Furan | Baby Food (Fruit-based) | - | 5 |

| 2-Methylfuran | Baby Food (Fruit-based) | - | 5 |

| 3-Methylfuran | Baby Food (Fruit-based) | - | 5 |

| 2,5-Dimethylfuran | Baby Food (Fruit-based) | - | 5 |

| 2-Ethylfuran | Baby Food (Fruit-based) | - | 5 |

| 2-Pentylfuran | Baby Food (Fruit-based) | - | 5 |

| Furan | Coffee | - | 200 |

| 2-Methylfuran | Coffee | - | 200 |

| 3-Methylfuran | Coffee | - | 200 |

| 2,5-Dimethylfuran | Coffee | - | 200 |

| 2-Ethylfuran | Coffee | - | 200 |

| 2-Pentylfuran | Coffee | - | 200 |

Note: The table indicates the LOQs for various furans in different food matrices as established in the study. Mean concentrations were not consistently reported across all matrices and compounds in the provided source.

Experimental Protocols

The detection and quantification of volatile furan derivatives in biological samples typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Volatile Organic Compounds (VOCs) in Urine by HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of VOCs in urine.[3][4][5]

1. Materials and Reagents:

- 20 mL headspace vials with PTFE/Silicone septa and screw caps

- Sodium chloride (NaCl)

- Internal standard (e.g., d4-furan or other isotopically labeled furan derivative)

- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

- GC-MS system with a suitable capillary column (e.g., DB-VRX)

2. Sample Preparation:

- Collect first-morning mid-stream urine samples in sterile containers.

- If not analyzed immediately, store samples at -80°C.

- Prior to analysis, thaw urine samples at room temperature.

- Centrifuge the urine sample at 1500 x g for 10 minutes to remove particulate matter.

- Transfer 10 mL of the urine supernatant to a 20 mL headspace vial.

- Add 3.6 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

- Spike the sample with an appropriate internal standard.

- Immediately cap the vial securely.

3. HS-SPME Procedure:

- Place the vial in an autosampler or a heating block.

- Incubate the vial at 45°C for 30 minutes with agitation to allow for equilibration of the VOCs between the liquid and headspace phases.

- Expose the SPME fiber to the headspace of the vial for 45 minutes at 45°C with continued agitation to extract the VOCs.

4. GC-MS Analysis:

- Immediately after extraction, desorb the SPME fiber in the GC injection port at a temperature of 250°C for 1 minute in splitless mode.

- GC Conditions (example):

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

- MS Conditions (example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

5. Data Analysis:

- Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention times with those of analytical standards.

- Quantify the target analytes by integrating the peak areas and comparing them to the internal standard.

Protocol 2: Analysis of Volatile Organic Compounds in Exhaled Breath by GC-MS

This protocol provides a general workflow for the collection and analysis of VOCs from exhaled breath.

1. Materials:

- Inert breath collection bags (e.g., Tedlar® bags) or thermal desorption tubes.

- GC-MS system.

2. Breath Sample Collection:

- Ensure the subject has been fasting for at least 8 hours and has avoided smoking and exposure to strong odors.

- Have the subject inhale ambient air to total lung capacity and exhale slowly and completely into the collection device.

- Collect the end-tidal breath, which is enriched with endogenous VOCs.

- If using thermal desorption tubes, a controlled volume of breath is drawn through the tube containing a sorbent material.

3. Sample Analysis (using Thermal Desorption):

- Place the thermal desorption tube in a thermal desorber unit connected to the GC-MS.

- The tube is heated to release the trapped VOCs, which are then cryofocused at the head of the GC column.

- The cryotrap is rapidly heated to inject the VOCs onto the GC column for separation and subsequent detection by MS.

- GC-MS conditions will be similar to those described in Protocol 1, but may need to be optimized for the specific analytes of interest in breath.

Signaling Pathways and Visualization

Furan derivatives have been reported to exert biological effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Some furan derivatives have been shown to inhibit this pathway, leading to cytotoxic effects in cancer cells.

Caption: Furan derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Furan derivatives have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anti-cancer effects.[6]

Caption: Furan derivatives can modulate the MAPK signaling pathway, affecting cellular responses like inflammation.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a novel biomarker like this compound involves a multi-step workflow.

Caption: A typical workflow for the discovery and validation of volatile organic compound biomarkers.

Conclusion and Future Directions

While this compound itself has not been extensively studied as a disease biomarker, the broader class of furan derivatives shows promise in this area. The provided protocols for the analysis of VOCs in urine and breath can be adapted for the targeted analysis of this compound and other related compounds. Further research is needed to establish a definitive link between this compound and specific diseases, to quantify its levels in large patient cohorts, and to elucidate the precise molecular mechanisms by which it may influence disease-related signaling pathways. The methodologies and information presented here provide a foundation for researchers to pursue these investigations.

References

- 1. Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry (GC-SRI-TOF-MS) coupled with head-space solid-phase microextraction (HS-SPME) - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]